molecular formula C23H21ClN2O3 B14951218 1-{2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol

1-{2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol

Cat. No.: B14951218
M. Wt: 408.9 g/mol
InChI Key: OMFYGCNSSNEOFN-UHFFFAOYSA-N
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Description

1-{2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol is a complex organic compound that features a benzimidazole core linked to a chlorophenoxy group and a phenoxypropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol typically involves multiple stepsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-{2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and bases like K2CO3. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-{2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The chlorophenoxy and phenoxypropanol groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol is unique due to its combination of a benzimidazole core with chlorophenoxy and phenoxypropanol groups. This unique structure imparts specific chemical and biological properties, making it valuable for diverse applications in research and industry .

Properties

Molecular Formula

C23H21ClN2O3

Molecular Weight

408.9 g/mol

IUPAC Name

1-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-3-phenoxypropan-2-ol

InChI

InChI=1S/C23H21ClN2O3/c24-17-10-12-20(13-11-17)29-16-23-25-21-8-4-5-9-22(21)26(23)14-18(27)15-28-19-6-2-1-3-7-19/h1-13,18,27H,14-16H2

InChI Key

OMFYGCNSSNEOFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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